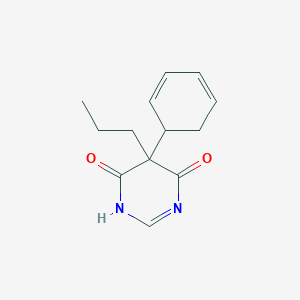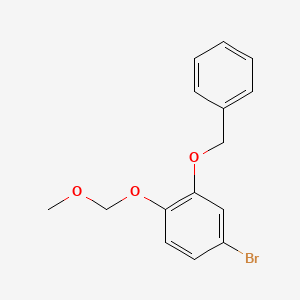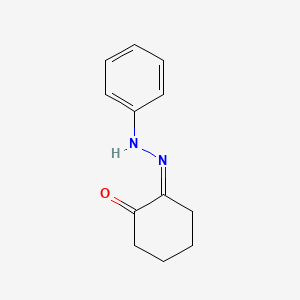
(2Z)-2-(2-phenylhydrazinylidene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylhydrazono)cyclohexanone is an organic compound with the molecular formula C12H14N2O. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a phenylhydrazono group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Phenylhydrazono)cyclohexanone can be synthesized through the Fischer indole synthesis. This method involves the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride under reflux conditions in glacial acetic acid. The reaction proceeds smoothly, yielding the desired product in good yield .
Industrial Production Methods
The availability of starting materials and the simplicity of the one-pot operation make this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylhydrazono)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylhydrazono)cyclohexanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Phenylhydrazono)cyclohexanone and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s structure allows it to interact with specific binding sites, leading to the inhibition of enzyme activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylhydrazono)methylphenol: Similar in structure but with a phenol group instead of a cyclohexanone ring.
1-Oxo-1,2,3,4-tetrahydrocarbazoles: Synthesized via similar routes and used in similar applications.
Uniqueness
2-(2-Phenylhydrazono)cyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives and its role as an intermediate in the synthesis of complex heterocyclic compounds highlight its importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1687-48-5 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2Z)-2-(phenylhydrazinylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2/b14-11- |
InChI-Schlüssel |
JKGRWIYJFZVNFM-KAMYIIQDSA-N |
Isomerische SMILES |
C1CCC(=O)/C(=N\NC2=CC=CC=C2)/C1 |
Kanonische SMILES |
C1CCC(=O)C(=NNC2=CC=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


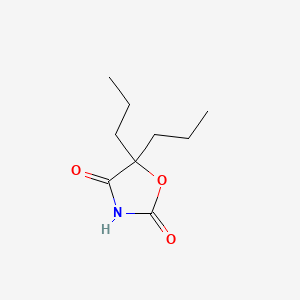
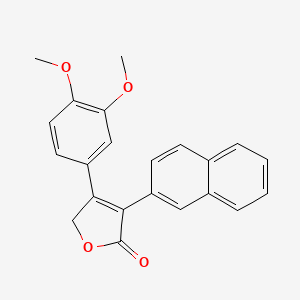

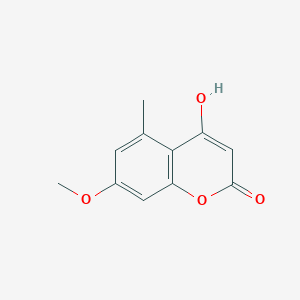
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
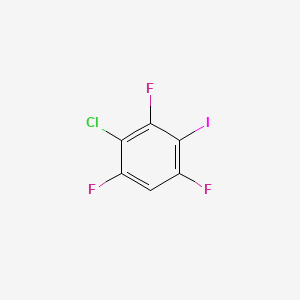
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
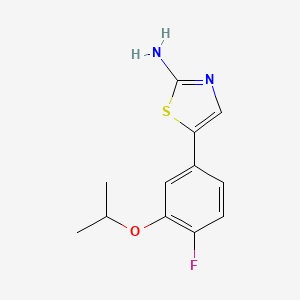
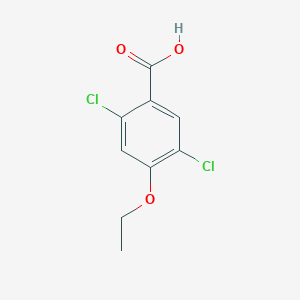
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
